Cas no 1055881-27-0 (4,4,5,5-tetramethyl-2-[1-(trifluoromethyl)vinyl]-1,3,2-dioxaborolane)
![4,4,5,5-tetramethyl-2-[1-(trifluoromethyl)vinyl]-1,3,2-dioxaborolane structure](https://www.kuujia.com/scimg/cas/1055881-27-0x500.png)
4,4,5,5-tetramethyl-2-[1-(trifluoromethyl)vinyl]-1,3,2-dioxaborolane Chemical and Physical Properties
Names and Identifiers
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- 4,4,5,5-TETRAMETHYL-2-(3,3,3-TRIFLUOROPROP-1-EN-2-YL)-1,3,2-DIOXABOROLANE
- 1-(trifluoromethyl)vinylboronic acid pinacol ester
- MB20663
- 3,3,3-Trifluoroprop-1-en-2yl boronic acid
- C77426
- 1-(Trifluoromethyl)ethenylboronic acid, pinacol ester
- 4,4,5,5-Tetramethyl-2-[1-(trifluoromethyl)vinyl]-1,3,2-dioxoborolane
- 4,4,5,5-tetramethyl-2-[1-(trifluoromethyl)vinyl]-1,3,2-dioxaborolane
- 4,4,5,5-Tetramethyl-2-(1-trifluoromethyl-vinyl)-[1,3,2]dioxaborolane
-
- MDL: MFCD16996395
- Inchi: 1S/C9H14BF3O2/c1-6(9(11,12)13)10-14-7(2,3)8(4,5)15-10/h1H2,2-5H3
- InChI Key: XIHQTEZBKPUQTH-UHFFFAOYSA-N
- SMILES: FC(C(B1OC(C)(C)C(C)(C)O1)=C)(F)F
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 15
- Rotatable Bond Count: 1
- Complexity: 268
- Topological Polar Surface Area: 18.5
4,4,5,5-tetramethyl-2-[1-(trifluoromethyl)vinyl]-1,3,2-dioxaborolane Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1209785-1g |
4,4,5,5-tetramethyl-2-(3,3,3-trifluoroprop-1-en-2-yl)-1,3,2-dioxaborolane |
1055881-27-0 | 97% | 1g |
¥14929.00 | 2024-08-09 | |
TRC | T302980-5mg |
4,4,5,5-Tetramethyl-2-(3,3,3-trifluoroprop-1-en-2-yl)-1,3,2-dioxaborolane |
1055881-27-0 | 5mg |
$ 70.00 | 2022-06-02 | ||
Apollo Scientific | PC56182-250mg |
1-(Trifluoromethyl)ethenylboronic acid, pinacol ester |
1055881-27-0 | 250mg |
£650.00 | 2023-09-02 | ||
Apollo Scientific | PC56182-100mg |
1-(Trifluoromethyl)ethenylboronic acid, pinacol ester |
1055881-27-0 | 100mg |
£475.00 | 2023-09-02 | ||
Enamine | EN300-214510-10.0g |
4,4,5,5-tetramethyl-2-(3,3,3-trifluoroprop-1-en-2-yl)-1,3,2-dioxaborolane |
1055881-27-0 | 95% | 10g |
$4052.0 | 2023-05-06 | |
Enamine | EN300-214510-1g |
4,4,5,5-tetramethyl-2-(3,3,3-trifluoroprop-1-en-2-yl)-1,3,2-dioxaborolane |
1055881-27-0 | 95% | 1g |
$943.0 | 2023-09-16 | |
Aaron | AR00HBCT-2.5g |
2-(3-Methoxyprop-1-en-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
1055881-27-0 | 95% | 2.5g |
$2566.00 | 2025-01-24 | |
abcr | AB531081-250mg |
(3,3,3-Trifluoroprop-1-en-2-yl)boronic acid pinacol ester, 95%; . |
1055881-27-0 | 95% | 250mg |
€736.00 | 2024-04-20 | |
Enamine | EN300-214510-5g |
4,4,5,5-tetramethyl-2-(3,3,3-trifluoroprop-1-en-2-yl)-1,3,2-dioxaborolane |
1055881-27-0 | 95% | 5g |
$2732.0 | 2023-09-16 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBEB10017-1g |
4,4,5,5-tetramethyl-2-[1-(trifluoromethyl)vinyl]-1,3,2-dioxaborolane |
1055881-27-0 | 95% | 1g |
¥5207.0 | 2024-04-26 |
4,4,5,5-tetramethyl-2-[1-(trifluoromethyl)vinyl]-1,3,2-dioxaborolane Related Literature
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Siyu Ruan,Lin Wang,Yunliang Li,Peiyu Li,Yuhan Ren,Ruichang Gao,Haile Ma Food Funct., 2021,12, 1232-1240
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Hucheng Wang,Liqun Liu,Shengyu Bai,Xuhong Guo,Rienk Eelkema,Jan H. van Esch,Yiming Wang Soft Matter, 2020,16, 9406-9409
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Yingjie Zhao,Ruomeng Duan,Jianzhang Zhao,Chen Li Chem. Commun., 2018,54, 12329-12332
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Ou Zhuo,Lijun Yang,Fujie Gao,Bolian Xu,Qiang Wu,Yining Fan,Yu Zhang,Yufei Jiang,Runsheng Huang,Xizhang Wang,Zheng Hu Chem. Sci., 2019,10, 6083-6090
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Deshetti Jampaiah,Katie M. Tur,Samuel J. Ippolito,Ylias M. Sabri,James Tardio,Suresh K. Bhargava,Benjaram M. Reddy RSC Adv., 2013,3, 12963-12974
Additional information on 4,4,5,5-tetramethyl-2-[1-(trifluoromethyl)vinyl]-1,3,2-dioxaborolane
Introduction to 4,4,5,5-tetramethyl-2-[1-(trifluoromethyl)vinyl]-1,3,2-dioxaborolane (CAS No. 1055881-27-0)
4,4,5,5-tetramethyl-2-[1-(trifluoromethyl)vinyl]-1,3,2-dioxaborolane is a specialized organoboron compound that has garnered significant attention in the field of synthetic chemistry and pharmaceutical research. This compound, identified by its CAS number 1055881-27-0, is a derivative of dioxaborolane and features a unique structure that makes it particularly valuable in cross-coupling reactions, which are fundamental to modern drug development. The presence of a trifluoromethyl group and a tetramethyl substituent enhances its reactivity and stability, making it an attractive candidate for various applications in medicinal chemistry.
The compound's structure consists of a borylated dioxolane ring substituted with a 1-(trifluoromethyl)vinyl group. This configuration allows for efficient participation in Suzuki-Miyaura cross-coupling reactions, a pivotal method in constructing complex organic molecules. The tetramethyl groups provide steric hindrance, which can be advantageous in controlling reaction outcomes and minimizing side products. Such characteristics are particularly relevant in the synthesis of biologically active molecules where precision is paramount.
In recent years, there has been growing interest in boron-containing compounds due to their role in enhancing the pharmacological properties of drugs. Boronate esters, such as those found in 4,4,5,5-tetramethyl-2-[1-(trifluoromethyl)vinyl]-1,3,2-dioxaborolane, have shown promise in modulating enzyme activity and improving drug bioavailability. For instance, studies have demonstrated the utility of this compound in the synthesis of kinase inhibitors, where the trifluoromethyl group can influence metabolic stability and binding affinity. The borylated moiety also facilitates further functionalization via cross-coupling reactions, enabling the construction of diverse molecular architectures.
One of the most compelling aspects of 4,4,5,5-tetramethyl-2-[1-(trifluoromethyl)vinyl]-1,3,2-dioxaborolane is its versatility in synthetic applications. Researchers have leveraged this compound to develop novel methodologies for constructing complex heterocycles and polycyclic systems. The trifluoromethyl group introduces electron-withdrawing properties that can fine-tune the electronic characteristics of intermediates during synthesis. This has been particularly useful in generating compounds with enhanced binding interactions to biological targets.
The pharmaceutical industry has also explored the use of this compound in developing treatments for various diseases. For example, derivatives of 4,4,5,5-tetramethyl-2-[1-(trifluoromethyl)vinyl]-1,3,2-dioxaborolane have been investigated for their potential antitumor properties. The ability to introduce diverse functional groups via cross-coupling reactions allows for rapid optimization of lead compounds. Additionally, the stability provided by the tetramethyl groups ensures that intermediates remain viable for longer periods during multi-step syntheses.
From a chemical perspective, 4 , 4 , 5 , 5 - tetramethyl - 2 - [ 1 - ( trifluoromethyl ) vinyl ] - 1 , 3 , 2 - dioxaborolane ( CAS No . 1055881 - 27 - 0 ) represents an excellent tool for exploring new synthetic pathways. Its unique structural features make it suitable for applications beyond pharmaceuticals, including materials science and agrochemicals. The ability to perform regioselective cross-coupling reactions opens up possibilities for creating novel materials with tailored properties.
In conclusion, 4 , 4 , 5 , 5 - tetramethyl - 2 - [ 1 - ( trifluoromethyl ) vinyl ] - 1 , 3 , 2 - dioxaborolane ( CAS No . 1055881 - 27 - 0 ) is a versatile and valuable compound with significant implications for synthetic chemistry and drug development. Its structural features enable efficient participation in cross-coupling reactions while providing stability and reactivity that are essential for modern chemical synthesis. As research continues to uncover new applications for boron-containing compounds, this compound is likely to remain at the forefront of scientific innovation.
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